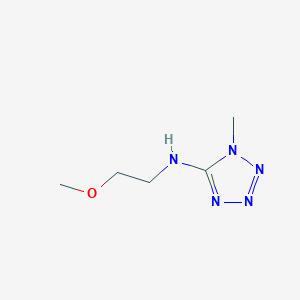

N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine

Description

Structural Characterization and Nomenclature of N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine

IUPAC Nomenclature and Systematic Naming Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple nitrogen atoms. The IUPAC name "N-(2-methoxyethyl)-1-methyltetrazol-5-amine" precisely describes the substitution pattern and functional group arrangement within this molecular structure. The nomenclature system for tetrazole derivatives employs the Hantzsch-Widman system, which provides a standardized approach for naming heterocyclic compounds with specific ring sizes and heteroatom arrangements. This naming convention ensures unambiguous identification of the compound across scientific literature and chemical databases.

The tetrazole ring system in this compound is designated as 1H-1,2,3,4-tetrazole, indicating the specific tautomeric form and numbering system used for position identification. The "1H" designation specifies that the hydrogen atom is located at the N1 position of the ring, which is crucial for understanding the compound's chemical behavior and potential tautomeric equilibria. The systematic name incorporates the methyl substituent at the N1 position and the 2-methoxyethyl group attached to the amino function at the C5 position. This precise nomenclature system enables researchers to accurately communicate structural information and facilitates database searches for related compounds and chemical properties.

Table 1: Nomenclature and Identification Data for this compound

| Property | Value |

|---|---|

| IUPAC Name | N-(2-methoxyethyl)-1-methyltetrazol-5-amine |

| Molecular Formula | C5H11N5O |

| PubChem CID | 54595134 |

| Molecular Weight | 157.17 g/mol |

| SMILES Notation | CN1C(=NN=N1)NCCOC |

| InChI Key | IBPZITKWQOHVAR-UHFFFAOYSA-N |

The compound's systematic identification includes multiple chemical identifiers that serve different purposes in chemical information systems. The Simplified Molecular Input Line Entry System notation "CN1C(=NN=N1)NCCOC" provides a linear representation of the molecular structure that can be processed by computational chemistry software. The International Chemical Identifier key serves as a unique molecular fingerprint that enables precise identification across various chemical databases and ensures consistency in chemical information management systems.

Molecular Geometry and Conformational Analysis

2D Structural Depiction and Bond Connectivity

The two-dimensional structural representation of this compound reveals a planar tetrazole ring system with specific substituent arrangements that determine the molecule's overall geometry. The tetrazole core consists of a five-membered ring containing four nitrogen atoms (N1, N2, N3, N4) and one carbon atom (C5), with alternating double bonds that contribute to the aromatic character of the heterocycle. The ring system exhibits delocalized electron density across all five ring positions, resulting in shortened bond lengths compared to purely single or double bonds. This aromatic stabilization is a fundamental characteristic of tetrazole derivatives and influences their chemical reactivity and stability profiles.

The methyl group attachment at the N1 position creates a specific substitution pattern that affects the electronic distribution within the ring system. This N-methylation pattern is commonly observed in tetrazole derivatives and represents a stable configuration that prevents tautomeric hydrogen migration between nitrogen atoms. The amino function at the C5 position provides a site for further substitution, in this case with the 2-methoxyethyl group. The bond connectivity analysis reveals that the nitrogen atom of the amino group forms a single bond with the C5 carbon of the tetrazole ring, while the 2-methoxyethyl substituent creates an extended chain that increases the molecular flexibility and potential for intramolecular interactions.

The 2-methoxyethyl chain introduces conformational flexibility through the presence of multiple rotatable bonds. The ethyl portion contains two carbon atoms connected by a single bond, allowing rotation around this C-C axis. Additionally, the methoxy group attachment to the terminal carbon creates another point of rotational freedom. These structural features contribute to the molecule's ability to adopt different conformational states, which is important for understanding its potential interactions with biological targets or other chemical species.

3D Conformational Dynamics via Computational Modeling

Three-dimensional conformational analysis of this compound requires consideration of both the rigid tetrazole ring system and the flexible 2-methoxyethyl substituent. Computational modeling studies of related tetrazole derivatives indicate that the tetrazole ring maintains planarity due to its aromatic character, with all ring atoms lying essentially in the same plane. The methyl group at N1 adopts a position that minimizes steric interactions with adjacent ring atoms, typically oriented perpendicular to the ring plane to maximize separation from neighboring substituents.

The 2-methoxyethyl chain represents the most conformationally dynamic portion of the molecule, with multiple rotatable bonds that allow sampling of different spatial arrangements. Computational analysis of similar alkylated tetrazole derivatives suggests that the preferred conformations depend on both intramolecular interactions and environmental factors such as solvent effects. The methoxy group can orient in various directions relative to the tetrazole ring, with some conformations potentially allowing for intramolecular hydrogen bonding interactions between the oxygen atom and ring nitrogen atoms.

Energy calculations for tetrazole derivatives demonstrate that the aromatic stabilization of the ring system typically ranges from 20-30 kcal/mol, making the planar ring geometry strongly favored over non-planar alternatives. The conformational flexibility of the 2-methoxyethyl chain allows the molecule to adapt its three-dimensional shape in response to different chemical environments, which is particularly relevant for potential applications in medicinal chemistry where molecular recognition and binding interactions are crucial.

Comparative Analysis with Related Tetrazole Derivatives

This compound can be systematically compared with other tetrazole derivatives to understand how structural modifications influence molecular properties. The parent compound 1-methyl-1H-tetrazol-5-amine (molecular formula C2H5N5) serves as a direct structural analog lacking the 2-methoxyethyl substituent. This simpler derivative has a molecular weight of 99.0946 g/mol compared to 157.17 g/mol for the methoxyethyl-substituted compound, illustrating how substituent addition increases molecular complexity and mass.

Table 2: Comparative Analysis of Related Tetrazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| 1-methyl-1H-tetrazol-5-amine | C2H5N5 | 99.09 | Basic N-methylated tetrazole with amino group |

| N-(2-methoxyethyl)-1-methyl-1H-tetrazol-5-amine | C5H11N5O | 157.17 | Extended alkyl chain with methoxy functionality |

| 5-ethyl-1H-tetrazole | C3H6N4 | 98.11 | Simple alkyl substitution at C5 position |

| 1-methyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine | C10H13N5 | 203.24 | Aromatic substituent increasing molecular rigidity |

The introduction of the 2-methoxyethyl group in this compound significantly alters the compound's physicochemical properties compared to simpler tetrazole derivatives. The presence of the ether oxygen atom introduces additional hydrogen bonding capacity and polarity, which affects solubility characteristics and potential biological interactions. This structural modification also increases the molecular flexibility through the addition of rotatable bonds, contrasting with more rigid tetrazole derivatives that contain aromatic substituents.

Comparative analysis with 5-ethyl-1H-tetrazole reveals fundamental differences in substitution patterns and electronic effects. While 5-ethyl-1H-tetrazole features direct alkyl substitution at the C5 carbon, this compound maintains the amino function at C5 with the alkyl chain attached to the nitrogen atom. This substitution pattern preserves the hydrogen bonding capability of the amino group while extending the molecular structure through the methoxyethyl chain. The nitrogen substitution also provides opportunities for further chemical modifications and potential pharmacological optimization.

Analysis of more complex derivatives such as 1-methyl-N-(2-methylbenzyl)-1H-tetrazol-5-amine demonstrates how aromatic substituents can dramatically increase molecular rigidity and alter three-dimensional conformational preferences. The methoxyethyl substituent in the target compound represents an intermediate level of structural complexity, providing flexibility while maintaining reasonable synthetic accessibility. This balance between structural complexity and synthetic feasibility makes this compound an attractive target for further chemical development and potential applications in various research areas.

Properties

IUPAC Name |

N-(2-methoxyethyl)-1-methyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N5O/c1-10-5(7-8-9-10)6-3-4-11-2/h3-4H2,1-2H3,(H,6,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBPZITKWQOHVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)NCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine typically involves the reaction of 2-methoxyethylamine with 1-methyl-1H-tetrazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted tetrazole derivatives.

Scientific Research Applications

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of tetrazole derivatives against various cancer cell lines. For instance, compounds related to N-(2-methoxyethyl)-1-methyl-1H-tetrazol-5-amine have shown promising results in inhibiting the growth of tumor cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

A study published in Applied Sciences examined several tetrazole derivatives for their biological activity against human melanoma cells (A375). The results indicated that certain modifications to the tetrazole ring significantly enhanced antiproliferative effects compared to unmodified structures .

Antimicrobial Properties

Tetrazole derivatives are also investigated for their antimicrobial properties. The incorporation of the methoxyethyl group has been shown to enhance solubility and bioavailability, making these compounds more effective against bacterial strains.

Research Findings:

In vitro tests demonstrated that N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine exhibited activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents .

Applications in Pharmaceuticals

The unique structure of this compound positions it as a valuable scaffold in drug design. Its high nitrogen content makes it suitable for applications requiring gas generation or as a precursor in the synthesis of nitrogen-rich compounds.

Potential Uses:

- Gas Generating Systems: Due to its high nitrogen content (approximately 80%), it can be utilized in systems such as airbags or other applications requiring rapid gas release.

- Pharmaceutical Intermediates: The compound can serve as a synthon for synthesizing other bioactive tetrazole derivatives .

Agricultural Applications

Tetrazole compounds are also being explored for their potential use as agrochemicals. Their ability to modulate plant growth and resistance to pests makes them candidates for developing new herbicides or fungicides.

Field Trials:

Preliminary field trials have indicated that certain tetrazole derivatives can enhance crop yield by improving resistance against fungal infections while minimizing phytotoxicity .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) N-(2,3-Dimethoxybenzyl)-1-methyl-1H-tetrazol-5-amine (CAS 876897-53-9)

- Structure : The tetrazole core is substituted with a methyl group and a 2,3-dimethoxybenzylamine.

- Molecular Formula : C₁₁H₁₅N₅O₂; MW : 249.27 g/mol.

- Water Solubility : 28.9 µg/mL at pH 7.3.

- Key Differences : The benzyl group with methoxy substituents increases aromaticity and lipophilicity compared to the methoxyethyl group in the target compound. This may enhance membrane permeability but reduce aqueous solubility .

(b) N-[(3-Chloro-4-ethoxy-5-methoxyphenyl)methyl]-1-methyltetrazol-5-amine (CAS 876897-77-7)

- Structure : Features a chloro-ethoxy-methoxybenzyl substituent.

- Molecular Formula : C₁₂H₁₆ClN₅O₂; MW : 297.74 g/mol.

- Water Solubility : 29.2 µg/mL at pH 7.4.

- The higher molecular weight (297.74 vs. ~249 for the target compound) may influence pharmacokinetics .

(c) N-[2-(2-Fluorophenyl)ethyl]-1-phenyl-1H-tetrazol-5-amine

- Structure : Contains a phenyl group at the 1-position and a 2-fluorophenethylamine substituent.

- Molecular Formula : C₁₅H₁₄FN₅; MW : 283.31 g/mol.

- Key Differences : The fluorophenyl group enhances lipophilicity and metabolic stability due to fluorine’s electronegativity. The absence of an ether linkage (compared to the methoxyethyl group) may reduce solubility in polar solvents .

Physicochemical Properties

- Trends: Solubility: Methoxy and ethoxy groups marginally improve aqueous solubility compared to purely aromatic substituents.

(a) Common Methods for Tetrazole Amines

- Cycloaddition Reactions : Tetrazoles are often synthesized via [2+3] cycloaddition between nitriles and sodium azide.

- Substituent Introduction : Amine groups are introduced via nucleophilic substitution or reductive amination. For example, describes the use of LHMDS (lithium hexamethyldisilazide) in THF for deprotonation, followed by alkylation with methyl iodide .

(b) Case Study: N-(2,3-Dimethoxybenzyl)-1-methyltetrazol-5-amine

- Procedure : The benzylamine substituent is likely introduced via a coupling reaction between 2,3-dimethoxybenzyl chloride and 1-methyl-1H-tetrazol-5-amine under basic conditions.

- Purification: Flash chromatography with methanol/CH₂Cl₂ gradients is commonly employed .

Thermal Stability and Energetic Properties (Relevant to Explosives)

Such data suggests that tetrazole amines with nitro groups or metal coordination (e.g., potassium salts) exhibit superior thermal stability, a property that could be extrapolated to structurally related compounds .

Biological Activity

N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine is a novel compound belonging to the tetrazole class, characterized by its unique substitution pattern. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in medicinal chemistry.

Chemical Structure and Properties

Chemical Formula : C₇H₁₁N₅O

Molecular Weight : 157.17 g/mol

CAS Number : 1343352-34-0

The compound features a five-membered ring containing four nitrogen atoms and one carbon atom, which is typical of tetrazoles. The presence of the methoxyethyl group enhances its solubility and potential biological interactions.

This compound's mechanism of action involves binding to specific molecular targets such as enzymes or receptors. This interaction modulates their activity, leading to various biological effects. The exact pathways are still under investigation but are believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism.

- Receptor Modulation : It might interact with receptors that play roles in cell signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Klebsiella pneumoniae | 16 µg/mL |

In a study comparing various tetrazole derivatives, this compound demonstrated comparable efficacy to standard antibiotics like penicillin and erythromycin against certain Gram-positive and Gram-negative bacteria .

Cytotoxicity Studies

Cytotoxicity assessments were performed using the MTT assay on multiple human cancer cell lines. The results indicated that:

- The compound exhibited selective cytotoxicity toward cancer cells while showing minimal toxicity towards normal cells (HaCaT) at similar concentrations.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 12.5 |

| HTB-140 (Breast Cancer) | 15.0 |

| HaCaT (Normal) | >100 |

These findings suggest that this compound may serve as a promising lead compound for developing targeted cancer therapies .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial effects of this compound against clinical strains of Staphylococcus epidermidis. The compound showed potent inhibition at concentrations as low as 4 µg/mL . This highlights its potential utility in treating infections caused by antibiotic-resistant strains.

Study 2: Cytotoxicity Profile

In a comparative analysis of various tetrazole derivatives, it was found that this compound had a significantly lower cytotoxic profile compared to traditional chemotherapeutics. Its selective action against cancer cells suggests it could minimize side effects commonly associated with chemotherapy .

Research Applications

This compound is being explored for various applications:

- Medicinal Chemistry : As a scaffold for designing new pharmaceuticals targeting bacterial infections and cancer.

- Biochemistry : Investigating its role in enzyme inhibition and receptor modulation.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-methoxyethyl)-1-methyl-1H-1,2,3,4-tetrazol-5-amine?

Synthesis of this tetrazole derivative typically involves multi-step reactions, including:

- Condensation reactions between 1-methyl-1H-tetrazol-5-amine and 2-methoxyethyl halides or epoxides under basic conditions (e.g., K₂CO₃ in DMF) .

- Functional group protection/deprotection strategies to avoid side reactions, particularly when introducing the methoxyethyl group .

- Purification via column chromatography or recrystallization, validated by TLC and melting point analysis .

Q. How is the structural identity of this compound confirmed experimentally?

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns and amine/methoxy group integration .

- IR spectroscopy : Identification of N-H (tetrazole amine) and C-O (methoxy) stretching vibrations .

- Single-crystal X-ray diffraction : For unambiguous confirmation of molecular geometry and hydrogen bonding networks, using software like SHELXL for refinement .

Q. What thermodynamic properties are critical for handling and storage?

- Enthalpy of formation (ΔfH°) : Determined via calorimetry or computational methods (e.g., Gaussian 03) to assess stability .

- Sublimation enthalpy (ΔsubH°) : Measured using thermogravimetric analysis (TGA) to guide storage conditions (e.g., desiccated, low-temperature environments) .

- Thermal decomposition temperature : Evaluated via differential scanning calorimetry (DSC) to define safe operating ranges .

Advanced Research Questions

Q. How can computational modeling predict its performance in high-energy materials?

- Heat of formation (HOF) : Calculated using Gaussian 03 with isodesmic reactions to estimate energy content .

- Detonation velocity (vD) and pressure (P) : Predicted via EXPLO5 v6.01 using density functional theory (DFT)-derived HOF and crystal density .

- Sensitivity analysis : Molecular dynamics simulations to assess impact/friction sensitivity, correlating with experimental tests (e.g., BAM drop hammer) .

Q. What experimental protocols mitigate risks during handling of sensitive derivatives?

- Impact sensitivity testing : Using a Bundesanstalt für Materialforschung (BAM) drop hammer (threshold > 40 J for "insensitive" classification) .

- Friction sensitivity testing : Employ a BAM friction tester (threshold > 360 N for safe handling) .

- Thermal stability assays : DSC/TGA to monitor exothermic decomposition onset temperatures (> 200°C preferred) .

Q. How does crystallography using SHELX software resolve structural ambiguities?

- Structure solution : SHELXD for phase determination via dual-space algorithms, particularly useful for twinned crystals or low-symmetry systems .

- Refinement : SHELXL for least-squares optimization of atomic coordinates, anisotropic displacement parameters, and hydrogen bonding networks .

- Validation : CIF files analyzed with PLATON to check for voids, disorder, and compliance with crystallographic standards .

Q. How do structural modifications influence its application in materials science?

- Salt formation : Incorporating nitrogen-rich cations (e.g., ammonium, guanidinium) enhances density and detonation performance .

- Coordination chemistry : Metal complexes (e.g., K⁺, Na⁺) form 1D/2D frameworks, improving thermal stability and energetic output .

- Comparative studies : Benchmarking against HMX (vD = 9100 m/s) to identify performance advantages (e.g., higher nitrogen content for greener formulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.